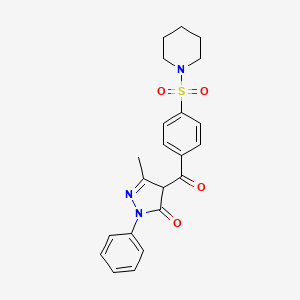
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide, also known as BRP, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that have the ability to selectively bind to androgen receptors in the body, resulting in tissue-specific effects. BRP has been the focus of scientific research due to its potential applications in various fields, including sports medicine, muscle wasting diseases, and cancer treatment.
Applications De Recherche Scientifique
Palladium-Catalyzed Arylation
Research into palladium-catalyzed reactions involving aryl bromides, such as the study by Wakui et al. (2004), demonstrates the utility of bromophenols in synthesizing complex organic molecules. These methodologies could potentially apply to the synthesis of derivatives of 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide, expanding its utility in organic synthesis (Wakui et al., 2004).
Carbonic Anhydrase Inhibition
Bromophenols have been studied for their carbonic anhydrase inhibitory properties, as seen in the work by Balaydın et al. (2012). These findings suggest that structurally related compounds, including this compound, might have potential as lead compounds for developing new inhibitors with therapeutic applications (Balaydın et al., 2012).
Metabolic Studies
The pharmacokinetics and metabolism of related compounds provide insights into the absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for drug development. For instance, the study by Wu et al. (2006) on a selective androgen receptor modulator elucidates how structural analogs, including propanamides, are metabolized in vivo, which can inform the design and development of new pharmaceuticals (Wu et al., 2006).
Bioremediation Potential
The study on the bioremediation of Bisphenol A by Chhaya and Gupte (2013) using laccase suggests that bromophenols and related compounds could play a role in environmental cleanup strategies. This research indicates the potential for developing novel approaches to degrade environmental pollutants using enzymes (Chhaya & Gupte, 2013).
Anticancer Activities
The anticancer activities of bromophenol derivatives, as explored by Guo et al. (2018), highlight the potential of bromophenol and propanamide derivatives in cancer therapy. This research suggests that compounds like this compound could be investigated for their therapeutic efficacy against various cancer types (Guo et al., 2018).
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(4-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-12(2)22-16-9-7-15(8-10-16)20-18(21)13(3)23-17-6-4-5-14(19)11-17/h4-13H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAZUXPUQRGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2956988.png)

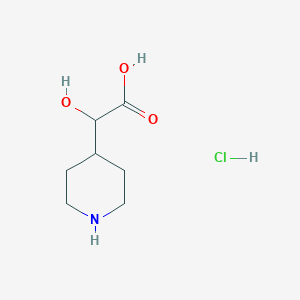
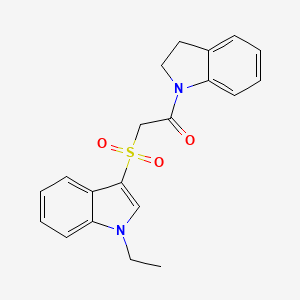

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)
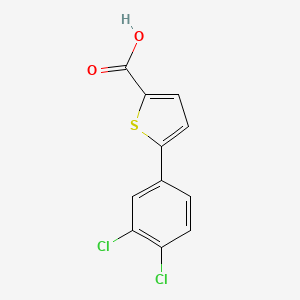

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
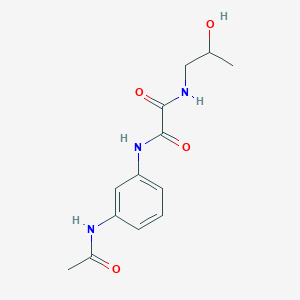
![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

